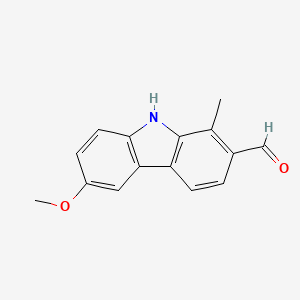
9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene: is an organic compound with the molecular formula C14H8S4 and a molecular weight of 304.473 g/mol This compound is characterized by its unique structure, which includes a xanthene core and a benzodithiolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene typically involves the reaction of xanthene derivatives with benzodithiolylidene precursors. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Chemistry: In chemistry, 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology: Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays .
Medicine: In medicine, the compound is being investigated for its potential therapeutic properties. Its unique electronic properties may allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to absorb and emit light at specific wavelengths makes it useful in the development of optical materials and devices .
Mechanism of Action
The mechanism of action of 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene involves its interaction with molecular targets through its unique electronic structure. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they likely involve the modulation of enzyme activity and protein-ligand binding .
Comparison with Similar Compounds
- 1,3-bis(2H-1,3-benzodithiol-2-ylidene)propan-2-one
- 1,2-Bis(1,3-benzodithiol-2-ylidene)ethane
- 4-(2H-1,3-benzodithiol-2-ylidene)-2,6-diphenyl-4H-pyran
Comparison: Compared to these similar compounds, 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene is unique due to its xanthene core, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in applications requiring specific light absorption and emission characteristics, such as in the development of dyes and optical materials .
Properties
CAS No. |
65429-82-5 |
|---|---|
Molecular Formula |
C20H12OS2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9-(1,3-benzodithiol-2-ylidene)xanthene |
InChI |
InChI=1S/C20H12OS2/c1-3-9-15-13(7-1)19(14-8-2-4-10-16(14)21-15)20-22-17-11-5-6-12-18(17)23-20/h1-12H |
InChI Key |
WJJBRTZCRSWBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3SC4=CC=CC=C4S3)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
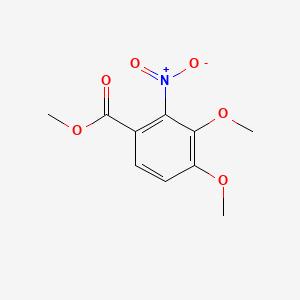
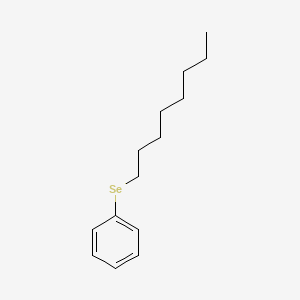
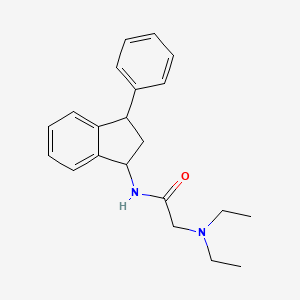
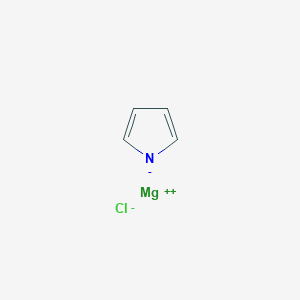


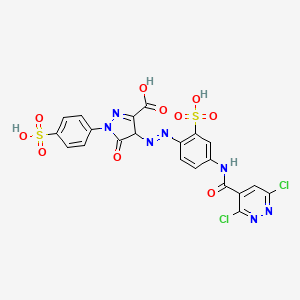
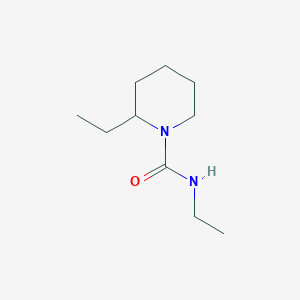
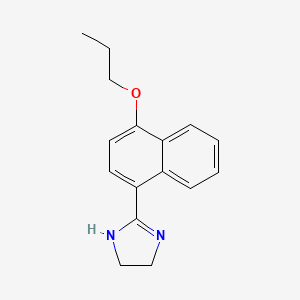
![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
